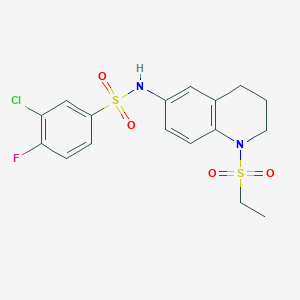

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a sophisticated organic molecule that has garnered significant attention in various scientific fields. Its unique structural components make it a valuable subject for synthetic chemistry, biological research, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.

Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.

Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.

Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.

Common Reagents and Conditions

Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.

Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.

Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.

Major Products

Substitution: : Varied substituted derivatives depending on the nucleophile used.

Reduction: : Corresponding thiol derivatives.

Oxidation: : Quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.

Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.

Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.

Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.

Mecanismo De Acción

Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.

Molecular Targets and Pathways

Enzymes: : Possible inhibition or modulation of enzymatic activity.

Receptors: : Binding to receptor sites influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

Comparison

Uniqueness: : The ethylsulfonyl group offers a different steric and electronic environment compared to methylsulfonyl and propylsulfonyl analogs, potentially leading to unique biological and chemical properties.

Applications: : Variations in the sulfonyl group can result in different solubility, reactivity, and biological activity profiles, making each derivative potentially suitable for distinct applications.

There you go—everything you wanted to know and maybe even a bit more! Have I sparked your scientific curiosity further?

Actividad Biológica

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide (CAS Number: 1021117-21-4) is a complex organic compound that exhibits significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group and a tetrahydroquinoline moiety , which contribute to its unique biological properties. The molecular formula is C17H18ClFN2O4S2 with a molecular weight of 432.9 g/mol. Its structural characteristics allow it to interact with various biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClFN2O4S2 |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 1021117-21-4 |

Enzyme Inhibition

Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating acid-base balance and facilitating physiological processes such as respiration. The inhibition of carbonic anhydrase can lead to therapeutic applications in conditions like glaucoma, epilepsy, and certain forms of edema.

Kinetic studies have demonstrated that the compound binds effectively to the active site of carbonic anhydrase, leading to a decrease in enzymatic activity. The binding affinity and inhibition constants have been quantified through enzyme assays, revealing its potential as a therapeutic agent.

Antimicrobial Properties

Similar compounds in the sulfonamide class have shown antimicrobial properties, suggesting that this compound may also possess activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

The mechanism of action involves several key interactions:

- Hydrogen Bonding : The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active sites of target enzymes.

- Hydrophobic Interactions : The tetrahydroquinoline core enhances binding affinity through interactions with hydrophobic pockets within enzyme structures.

- Electrostatic Interactions : Charged groups within the compound can engage in electrostatic interactions with oppositely charged residues in target proteins.

These interactions modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Study on Carbonic Anhydrase Inhibition

A study conducted on the inhibition kinetics of this compound revealed that it effectively reduced the activity of carbonic anhydrase in vitro. The researchers utilized various concentrations of the compound to determine IC50 values, demonstrating significant inhibition at nanomolar concentrations. This study highlights the potential for developing this compound into a therapeutic agent for conditions associated with carbonic anhydrase dysregulation.

Antimicrobial Activity Assessment

In another investigation focusing on the antimicrobial properties of related sulfonamides, compounds structurally similar to this compound exhibited promising results against several bacterial strains. The study suggested that such compounds could be further explored for their potential in treating bacterial infections resistant to conventional antibiotics.

Propiedades

IUPAC Name |

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQXENMZWFDOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.